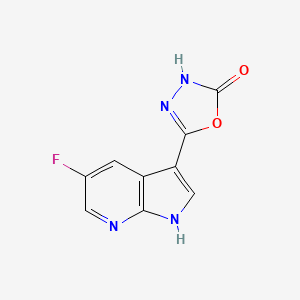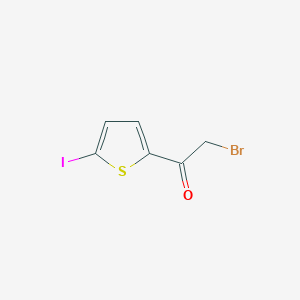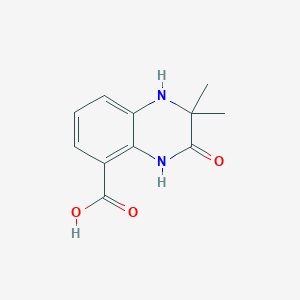
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique quinoxaline core, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include substituted quinoxalines, reduced tetrahydroquinoxalines, and various functionalized derivatives that can be further utilized in different applications .
Scientific Research Applications
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the dimethyl and carboxylic acid substitutions.
Tetrahydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.
Indole Derivatives: Compounds with a similar bicyclic structure containing nitrogen atoms.
Uniqueness: The presence of the carboxylic acid group allows for further functionalization, making it a versatile compound in synthetic chemistry and various research fields .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-1,4-dihydroquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)10(16)12-8-6(9(14)15)4-3-5-7(8)13-11/h3-5,13H,1-2H3,(H,12,16)(H,14,15) |
InChI Key |
YZGUDTWQNMJMNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(C=CC=C2N1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
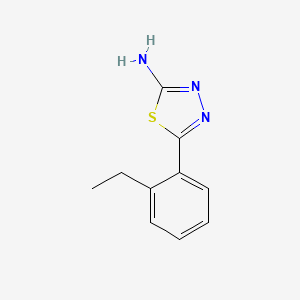
![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)
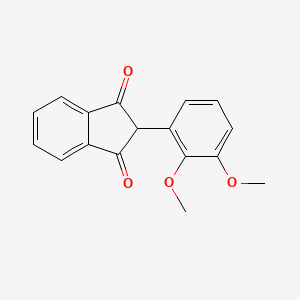
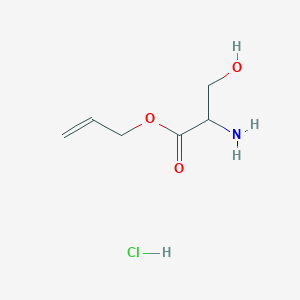
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)
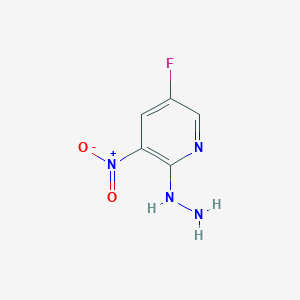
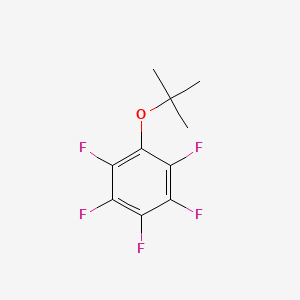

![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
